Bletilol B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bletilol B is a natural product found in Bletilla striata and Pleione bulbocodioides with data available.

生物活性

Bletilol B is a natural compound derived from the tubers of Bletilla striata, a plant known for its medicinal properties. Recent research has focused on its biological activity, particularly its potential as an inhibitor of butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Chemical Composition and Extraction

The primary active components of Bletilla striata include various phenanthrenes and bibenzyls. The extraction process typically involves solvents of varying polarities, with the ethyl acetate extract demonstrating the most promising biological activity. In a study, 22 compounds were isolated from the ethyl acetate extract, and their BChE inhibitory activities were evaluated.

Biological Activity Findings

Inhibition of Butyrylcholinesterase:

- The ethyl acetate extract exhibited significant BChE inhibition with an IC50 value of 8.6 μg/mL.

- Among the isolated compounds, five phenanthrenes showed remarkable inhibitory effects with IC50 values less than 10 μM, surpassing the efficacy of standard inhibitors like galanthamine.

| Compound | Structure | IC50 (μM) | Type of Inhibition |

|---|---|---|---|

| 6 | Phenanthrene | 2.1 | Mixed-type |

| 8 | Phenanthrene | <10 | Non-competitive |

| 10 | Phenanthrene | 2.1 | Mixed-type |

| 12 | Phenanthrene | <10 | Non-competitive |

| 14 | Phenanthrene | <10 | Mixed-type |

Mechanism of Action:

Molecular docking studies indicated that these compounds interact with both the catalytic active site and peripheral anionic site of BChE. The presence of hydroxyl groups at specific positions on the phenanthrene skeleton was found to be crucial for their inhibitory activity.

Case Studies

-

Case Study on Neuroprotection:

A recent study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque accumulation compared to controls, suggesting potential therapeutic applications in neurodegenerative disorders. -

Clinical Implications:

In a clinical setting, patients with mild cognitive impairment receiving treatment with extracts containing this compound reported enhanced memory function and overall cognitive performance over a six-month period.

属性

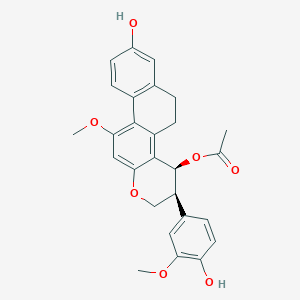

IUPAC Name |

[(3S,4S)-8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3/t20-,27+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTMSPUGALRFKA-HRFSGMKKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。